An In-depth Technical Guide to Pyridine-2-Sulfonic Acid
An In-depth Technical Guide to Pyridine-2-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of pyridine-2-sulfonic acid, a key heterocyclic compound utilized in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and its role as a versatile building block in the development of pharmacologically active molecules.
Core Chemical Identity
Pyridine-2-sulfonic acid is an organic compound featuring a pyridine ring substituted at the C2 position with a sulfonic acid group.[1] Its structure combines the aromatic, electron-deficient nature of the pyridine ring with the strong acidity and functionality of the sulfonic acid moiety.
Caption: Chemical structure and key identifiers of Pyridine-2-Sulfonic Acid.
Physicochemical and Spectroscopic Data
The properties of pyridine-2-sulfonic acid are summarized below. This data is essential for its application in synthesis, purification, and characterization.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 159.16 g/mol | [1][2] |
| Appearance | White to light yellow/brown crystalline solid | [1] |
| Melting Point | 244-249 °C | [3] |
| Water Solubility | Soluble | [1] |
| pKa (Predicted) | -2.92 ± 0.18 | [1] |
Table 2: Spectroscopic Data Profile
| Spectroscopy | Data and Interpretation | Source(s) |
| ¹H NMR | Spectrum confirms the presence of four aromatic protons on the pyridine ring. The exact chemical shifts are dependent on the deuterated solvent used. | [4] |
| Infrared (IR) | Key absorption bands are expected for: C-H stretching (aromatic, ~3100-3000 cm⁻¹), C=C and C=N stretching (pyridine ring, ~1600-1450 cm⁻¹), Asymmetric SO₃ stretching (~1250 cm⁻¹), Symmetric SO₃ stretching (~1040 cm⁻¹), and C-S stretching (~770 cm⁻¹). | [5][6] |
| Mass Spec. (MS) | The molecular ion peak (M⁺) is expected at m/z 159. Key fragment ions may include those corresponding to the loss of SO₃ (m/z 79, pyridine) or SO₂ (m/z 95). | [5][6][7] |
Synthesis and Experimental Protocols
Pyridine-2-sulfonic acid serves as a crucial starting material and intermediate. Its synthesis is a key process for accessing its derivatives. A common and effective method involves the oxidation of 2-mercaptopyridine.
Experimental Protocol: Synthesis via Oxidation of 2-Mercaptopyridine[5]
This protocol outlines a laboratory-scale synthesis of pyridine-2-sulfonic acid.
Materials:
-
2-Mercaptopyridine
-
Aqueous hydrogen peroxide (H₂O₂)
-
Ethanol/water solvent system for recrystallization
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a measured quantity of 2-mercaptopyridine in an appropriate volume of aqueous hydrogen peroxide in a round-bottom flask.
-
Reaction: Stir the solution vigorously at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). The reaction is typically allowed to proceed for several hours.
-
Isolation: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. This will yield the crude product.
-
Purification: The crude solid is then purified by recrystallization. A suitable solvent system, such as an ethanol/water mixture, is used to dissolve the crude product at an elevated temperature, followed by slow cooling to induce the formation of pure crystals.
-
Drying: The purified crystals are collected by filtration and dried under vacuum to remove any residual solvent.
Caption: Workflow for the synthesis of Pyridine-2-Sulfonic Acid.
Applications in Research and Drug Development
Pyridine-2-sulfonic acid is a valuable building block in medicinal chemistry and organic synthesis.[1][8] Its utility stems from the reactivity of the sulfonic acid group, which can be converted into other functional groups like sulfonyl chlorides and sulfonamides, or act as a leaving group.
Key Application Areas:
-
Synthesis of Heterocyclic Compounds: It is a precursor for a wide range of more complex heterocyclic structures.[1]
-
Pharmaceutical Intermediates: The pyridine-sulfonamide motif, readily accessible from pyridine-2-sulfonic acid, is present in numerous pharmacologically active compounds.
-
Catalysis: In some contexts, it can be used as a catalyst in organic reactions.[8]
-
Precursor to Bioactive Molecules: It is a byproduct in the synthesis of 2-pyridinesulfonyl chloride, which is used to prepare piperidine derivatives that act as tachykinin receptor antagonists.[9]
The pyridine ring itself is a privileged scaffold in drug discovery, known to enhance pharmacokinetic properties through interactions like hydrogen bonding via its nitrogen atom.[10] The introduction of the sulfonic acid group at the 2-position provides a key handle for synthetic manipulation and diversification.
Caption: Role of Pyridine-2-Sulfonic Acid in synthetic pathways.
References
- 1. Page loading... [guidechem.com]
- 2. Pyridine-2-sulfonic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 2-Pyridinesulfonic acid 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. PYRIDINE-2-SULFONIC ACID(15103-48-7) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PYRIDINE-2-SULFONIC ACID(15103-48-7) MS spectrum [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. PYRIDINE-2-SULFONIC ACID | 15103-48-7 [chemicalbook.com]
- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
